
N-Methyl-1-(2-methylphenyl)methanamine hydrochloride
説明
“N-Methyl-1-(2-methylphenyl)methanamine hydrochloride” is a synthetic chemical compound. It’s also known as Methamphetamine or Crystal Meth. It’s a reactive molecular substance containing a methyl group attached to an imine .
Synthesis Analysis
“N-Methylmethanimine” can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition .Molecular Structure Analysis
The molecular formula of “N-Methyl-1-(2-methylphenyl)methanamine hydrochloride” is C9H14ClN. The structure of a similar compound, “N-Methylmethanimine”, has Cs symmetry . The bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å .Chemical Reactions Analysis
“N-Methylmethanimine” self-reacts to form the trimer trimethyl 1,3,5-triazinane . When heated to 535°, “N-methylmethanimine” decomposes to hydrogen cyanide (HCN) and methane (CH4) .Physical And Chemical Properties Analysis
The molecular weight of “N-Methyl-1-(2-methylphenyl)methanamine hydrochloride” is 171.67 g/mol. For a similar compound, “N-Methylmethanimine”, the bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å .科学的研究の応用
Synthesis and Characterization
Compound Synthesis : The compound has been synthesized through various chemical reactions. For instance, Ganesh Shimoga and colleagues (2018) synthesized a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using p-Toluic hydrazide and glycine, indicating its potential for creating derivative chemicals for various applications (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).
Ligand Synthesis : The compound was utilized in synthesizing chiral, conformationally mobile tripodal ligands, as described by J. Canary and colleagues (1998). These ligands formed pseudo C3-symmetric complexes with ZnII and CuII salts, indicating potential applications in coordination chemistry and materials science (J. Canary, C. S. Allen, et al., 1998).
Photocytotoxicity and Imaging
Photocytotoxic Properties : Uttara Basu and colleagues (2014) reported the synthesis of Iron(III) complexes with variants of the compound, demonstrating significant photocytotoxicity in red light to various cell lines. This suggests potential applications in photodynamic therapy and cancer research (Uttara Basu, Ila Pant, et al., 2014).
Cellular Imaging Applications : Another study by Uttara Basu and colleagues (2015) utilized Iron(III) complexes of pyridoxal Schiff bases with modified dipicolylamines, showing enhanced cellular uptake and remarkable photocytotoxicity. The findings highlight the compound's utility in cellular imaging and targeted cancer therapy (Uttara Basu, Ila Pant, et al., 2015).
Pharmacological Research
Antidepressant Synthesis : A variant of the compound, sertraline hydrochloride, was synthesized by Krisztina Vukics and colleagues (2002). This indicates its relevance in pharmaceutical synthesis, particularly in the development of antidepressant medications (Krisztina Vukics, T. Fodor, et al., 2002).
Drug Delivery Systems : Charalampos Koutsoulas and colleagues (2014) incorporated a derivative, Terbinafine hydrochloride, into liposomal nanoparticles for in vitro drug release studies. This points to its potential application in enhancing drug delivery systems (Charalampos Koutsoulas, N. Pippa, et al., 2014).
作用機序
Mode of Action
It’s structurally similar to other amines, which are known to interact with various receptors and enzymes in the body . For instance, methamnetamine, a similar compound, acts as a releasing agent of serotonin, norepinephrine, and dopamine .
Biochemical Pathways
Given its structural similarity to other amines, it may influence pathways involving neurotransmitters such as serotonin, norepinephrine, and dopamine .
Result of Action
Based on its structural similarity to other amines, it may influence neurotransmitter release and receptor activity, potentially leading to changes in neural signaling .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of many drugs .
特性
IUPAC Name |
N-methyl-1-(2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-5-3-4-6-9(8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKROQGWLBABTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-methylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



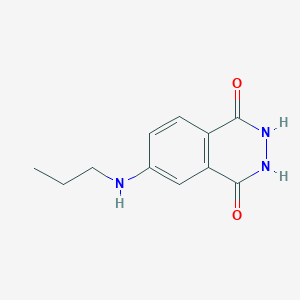
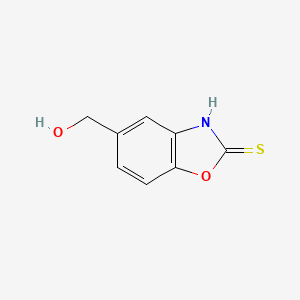
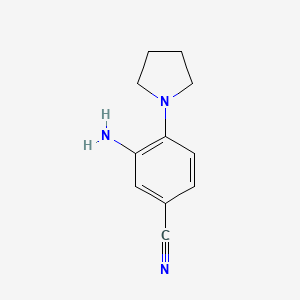
![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)
![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)
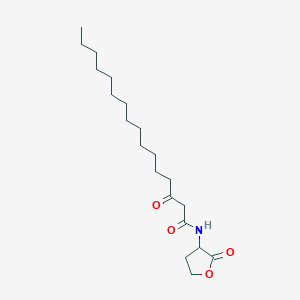


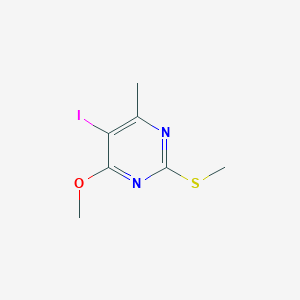
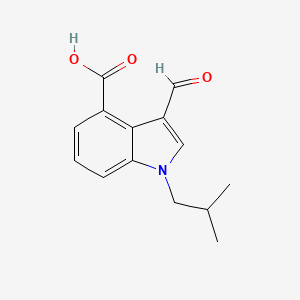
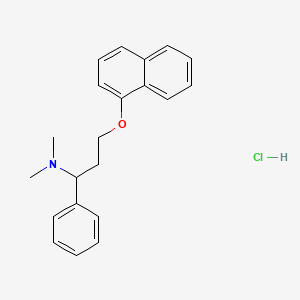

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)